6-Chloro-3-methylpyrimidin-4(3H)-one

Descripción general

Descripción

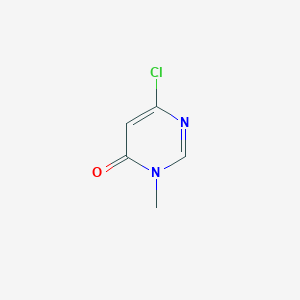

6-Chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H5ClN2O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyrimidin-4(3H)-one typically involves the chlorination of 3-methyluracil. The reaction is carried out using chlorine gas or a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:

Starting Material: 3-Methyluracil

Chlorinating Agent: Chlorine gas or phosphorus oxychloride

Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, in the presence of a solvent such as acetic acid or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine diones or other oxidized derivatives.

Reduction Products: Reduction typically yields dihydropyrimidine derivatives.

Aplicaciones Científicas De Investigación

6-Chloro-3-methylpyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The chlorine atom and the methyl group on the pyrimidine ring influence its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyluracil: Lacks the chlorine atom at the 6th position.

6-Chlorouracil: Lacks the methyl group at the 3rd position.

5-Fluorouracil: Contains a fluorine atom at the 5th position instead of chlorine at the 6th position.

Uniqueness

6-Chloro-3-methylpyrimidin-4(3H)-one is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

6-Chloro-3-methylpyrimidin-4(3H)-one (CAS No. 101079-62-3) is a heterocyclic organic compound characterized by the presence of a chlorine atom at the sixth position and a methyl group at the third position of the pyrimidine ring. This unique structural configuration contributes to its diverse biological activities, including antimicrobial and antiviral properties. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit the growth of various microorganisms, including bacteria and fungi. The specific mechanism of action remains largely unknown, but it is hypothesized that the compound may interfere with nucleic acid synthesis or inhibit specific enzymes critical for microbial survival.

Antiviral Effects

In addition to its antimicrobial properties, this compound has shown potential antiviral activity. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyrimidine derivatives, although detailed studies are still required to elucidate the exact pathways involved.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

This compound serves as an important intermediate in the synthesis of DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. DPP-4 inhibitors work by increasing incretin levels, thereby enhancing insulin secretion and reducing glucagon release. The compound's structural features contribute to its binding affinity for DPP-4, making it a valuable candidate in diabetes pharmacotherapy.

The mechanism of action for this compound involves interactions with specific molecular targets influenced by its chlorine and methyl substituents. These groups affect the compound's reactivity and binding affinity to biological molecules, leading to inhibition of certain enzymes or interference with nucleic acid synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyluracil | Lacks chlorine at 6th position | Limited antimicrobial activity |

| 6-Chlorouracil | Lacks methyl group at 3rd position | Anticancer properties |

| 5-Fluorouracil | Contains fluorine at 5th position | Chemotherapeutic agent |

| This compound | Chlorine at 6th and methyl at 3rd positions | Antimicrobial and antiviral |

The unique combination of chlorine and methyl groups in this compound imparts distinct chemical and biological properties that differentiate it from its analogs.

Case Studies

- Antimicrobial Activity Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents, indicating its potential as a novel antimicrobial agent.

- DPP-4 Inhibition Research : In vitro studies have shown that derivatives of this compound exhibit potent DPP-4 inhibitory activity. These findings support further exploration into its therapeutic applications in managing type 2 diabetes.

Propiedades

IUPAC Name |

6-chloro-3-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-7-4(6)2-5(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYLYRQCDCQZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402428 | |

| Record name | 6-Chloro-3-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-62-3 | |

| Record name | 6-Chloro-3-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.